molecular formula C17H16FN5O2S B2779260 2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one CAS No. 2097912-80-4

2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one

Cat. No. B2779260
M. Wt: 373.41
InChI Key: KGKAAOJJNBZZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C17H16FN5O2S and its molecular weight is 373.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Development

This compound and its derivatives are part of extensive research in chemical synthesis, focusing on novel synthetic methodologies and the creation of compounds with potential biological activities. For instance, the development of new synthetic routes for the production of substituted pyrimidines and triazolo-pyrimidines showcases the compound's role in the synthesis of complex molecules. This research highlights the utility of these compounds in generating new chemical entities that could serve as the basis for further pharmacological exploration (Salem et al., 2021).

Biological Activity and Potential Applications

The compound's structural components, particularly the triazolo[1,5-a]pyrimidine moiety, are investigated for their biological activities, including antibacterial and anticancer properties. Studies have shown that derivatives of this core structure exhibit significant antimicrobial activities against a range of pathogens, suggesting their potential as novel antimicrobial agents (Farghaly & Hassaneen, 2013). Moreover, the synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines as anticancer agents indicate their unique mechanism of tubulin inhibition, offering insights into their utility in cancer therapy (Zhang et al., 2007).

Photophysical Properties and Material Science Applications

The compound's derivatives have also been studied for their photophysical properties, indicating potential applications in material sciences and as fluorescent markers. For example, novel fluorophores based on the azapurine core have been synthesized, showing good absorption and emission in the blue region, which could be utilized in fluorescence imaging and materials science (Eltyshev et al., 2018).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c1-11-6-16(23-17(21-11)19-10-20-23)25-13-7-22(8-13)15(24)9-26-14-4-2-12(18)3-5-14/h2-6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKAAOJJNBZZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one

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